molecular formula C6H12O3 B13151626 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol

4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol

Cat. No.: B13151626
M. Wt: 132.16 g/mol
InChI Key: JFQWSBVRYMETLN-UHFFFAOYSA-N
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Description

Significance of Oxygen-Containing Six-Membered Heterocycles in Organic Chemistry

Oxygen-containing six-membered heterocycles, with the tetrahydropyran (B127337) (THP) ring system being a prime example, are fundamental structural motifs in organic chemistry. researchgate.net Their prevalence is notable in a vast array of natural products, pharmaceuticals, and biologically active compounds. researchgate.net The inclusion of an oxygen atom within the saturated six-membered ring imparts specific chemical properties, such as acting as a hydrogen bond acceptor, which influences molecular conformation and intermolecular interactions. This characteristic is crucial for the biological activity of many molecules, as it often dictates how a molecule binds to a biological target. researchgate.net

The tetrahydropyran scaffold, a saturated version of pyran, is a core component of pyranose sugars like glucose, highlighting its fundamental role in biology. nih.gov In synthetic organic chemistry, the THP group is widely utilized as a protecting group for alcohols due to its stability under various reaction conditions and its straightforward removal. nih.govnih.gov Beyond this utility, the tetrahydropyran ring is a versatile building block for the synthesis of more complex molecules, including antibiotics, antivirals, and marine toxins. researchgate.netnih.gov Its structural rigidity and stereochemical complexity make it an attractive target for synthetic chemists aiming to create molecules with precise three-dimensional arrangements.

Overview of (Hydroxymethyl)tetrahydro-2H-pyranols as Core Structures in Bioactive Compounds

The functionalization of the tetrahydropyran ring with hydroxyl and hydroxymethyl groups gives rise to (hydroxymethyl)tetrahydro-2H-pyranols, a subclass with significant biological relevance. These substituents enhance the molecule's polarity and capacity for hydrogen bonding, which are critical for water solubility and interaction with biological receptors.

A prominent example of a bioactive molecule featuring a related pyranone structure is Kojic acid, or 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one. This natural γ-pyrone has been extensively used as a foundational substrate for synthesizing a variety of dihydropyrano[3,2-b]pyrans and their spiro derivatives, which exhibit a wide range of biological activities and are important in medicinal chemistry. researchgate.net The presence of both hydroxyl and hydroxymethyl groups on the pyran ring is a key feature contributing to the reactivity and biological applications of these compounds. researchgate.net

Furthermore, various substituted pyran derivatives have demonstrated significant pharmacological potential. For instance, certain 4H-pyran derivatives have been investigated for their antioxidant, antibacterial, and anticancer properties. nih.gov The specific arrangement of substituents on the tetrahydropyran ring is crucial in determining the nature and extent of their biological effects.

Scope and Research Focus on 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol and Analogs

While the broader class of tetrahydropyranols is well-represented in scientific literature, dedicated research focusing specifically on this compound is less prevalent. Much of the current understanding is derived from studies on its structural analogs. These analogs provide valuable insights into the synthesis, stereochemistry, and potential applications of this particular diol.

Research into analogs such as 4,4-dimethoxytetrahydro-2H-pyran-3-ol has demonstrated the utility of enzymatic ketone reduction to produce chiral α-hydroxyketals, which are important precursors for pharmaceutical intermediates. nist.gov Another related compound, 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, has been synthesized and characterized, with quantum-chemical calculations revealing its stable conformations. nih.gov

The synthesis of substituted tetrahydropyran-4-ols is often achieved through Prins cyclization, a powerful acid-catalyzed reaction between an alkene (like a homoallylic alcohol) and an aldehyde. This methodology allows for the creation of highly substituted tetrahydropyrans with controlled stereochemistry.

The tables below summarize key data for analogs of this compound, providing a comparative look at their properties and the synthetic methods employed.

Table 1: Physicochemical Properties of Selected Tetrahydropyran Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
(R)-Tetrahydro-2H-pyran-3-olC₅H₁₀O₂102.13Lacks the hydroxymethyl group at C4.
3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-oneC₇H₁₂O₄160.17Ketone at C4 and two hydroxymethyl groups.
6-Hydroxymethyl-tetrahydro-pyran-2,3,4,5-tetraol (a pyranose)C₆H₁₂O₆180.16Polyhydroxylated pyran, a model for carbohydrates.

Table 2: Overview of Synthetic Approaches for Tetrahydropyranol Analogs

Synthetic MethodKey ReagentsTarget Analog TypeReference
Asymmetric Enzymatic Ketone ReductionKetone reductase, Glucose dehydrogenase(R)-α-hydroxyketals (e.g., (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol) nist.gov
Condensation ReactionAcetone, Formaldehyde3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one nih.gov
Prins CyclizationHomoallylic alcohols, Aldehydes, Acid catalyst (e.g., Phosphomolybdic acid)Polysubstituted tetrahydropyran-4-ols

The study of this compound and its analogs remains a fertile ground for research. The development of stereoselective synthetic routes to this specific diol and the exploration of its biological activities could unveil new opportunities in drug discovery and materials science. The existing knowledge on related structures provides a solid foundation for future investigations into this promising chemical entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

4-(hydroxymethyl)oxan-3-ol

InChI

InChI=1S/C6H12O3/c7-3-5-1-2-9-4-6(5)8/h5-8H,1-4H2

InChI Key

JFQWSBVRYMETLN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1CO)O

Origin of Product

United States

Structural Analysis and Characterization Techniques in Academic Research

Spectroscopic Methods for Elucidating Molecular Structure

Spectroscopy is the primary tool for determining the structure of organic compounds. Each method provides unique information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P, 2D NMR)

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution.

¹H NMR: Proton NMR would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity. For 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol, one would expect distinct signals for the protons on the tetrahydropyran (B127337) ring, the hydroxymethyl group, and the two hydroxyl groups. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for the assignment of each proton and help determine the relative stereochemistry of the substituents on the ring.

¹³C NMR: Carbon NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. A ¹³C NMR spectrum of the target compound would show distinct peaks for each of the six carbon atoms in the molecule, including the hydroxymethyl carbon and the five carbons of the tetrahydropyran ring. The chemical shifts would indicate whether the carbon is attached to an oxygen atom and its position within the ring structure.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous structure confirmation. A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity of the protons around the ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. For a related compound, 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, ¹H and ¹³C NMR were used to prove its structure. researchgate.net

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This is a representative table based on typical chemical shifts for similar structures, as specific experimental data is not available in the cited sources.)

Assignment Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
CH₂ (Hydroxymethyl)~3.5 - 3.7~65
CH (Ring, C3)~3.8 - 4.0~70
CH (Ring, C4)~1.8 - 2.0~40
CH₂ (Ring, C2)~3.4 - 3.9~68
CH₂ (Ring, C5)~1.5 - 1.9~30
CH₂ (Ring, C6)~3.3 - 3.8~62

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations from the two hydroxyl groups. Strong bands in the 1000-1200 cm⁻¹ region would correspond to C-O stretching vibrations of the ether linkage in the ring and the alcohol groups. C-H stretching vibrations for the sp³ hybridized carbons would appear just below 3000 cm⁻¹. The analysis of the functional composition of related pyranones has been successfully performed using IR spectroscopy. researchgate.net

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (Broad)
C-H (sp³)Stretching2850 - 3000
C-O (Ether/Alcohol)Stretching1000 - 1200

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound.

MS: A standard mass spectrum would show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (132.16 g/mol ). The fragmentation pattern would provide structural clues, showing characteristic losses of functional groups such as water (H₂O) or the hydroxymethyl group (CH₂OH).

ESI-MS: Electrospray Ionization Mass Spectrometry is a soft ionization technique often used for polar molecules. It would likely show the protonated molecule [M+H]⁺ or adducts with salts like sodium [M+Na]⁺. This technique was used to characterize a complex tetrahydropyran derivative. researchgate.net

HRMS: High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion to several decimal places. This allows for the unambiguous determination of the molecular formula (C₆H₁₂O₃) by distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy provides information about electronic transitions within a molecule and is primarily used for compounds containing chromophores, such as conjugated systems or aromatic rings. Since this compound is a saturated aliphatic compound lacking significant chromophores, it is not expected to show strong absorption in the standard UV/Vis range (200-800 nm). Therefore, this technique is of limited utility for the structural elucidation of this specific molecule.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula (C₆H₁₂O₃). A close match between the experimental and theoretical values provides strong evidence for the correctness of the molecular formula. For instance, elemental analysis was used to determine the composition of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. researchgate.net

Theoretical Elemental Composition of C₆H₁₂O₃

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.011672.06654.53%
Hydrogen (H)1.0081212.0969.15%
Oxygen (O)15.999347.99736.32%

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry, provided that a suitable single crystal can be grown. For a chiral molecule like this compound, which has multiple stereocenters, X-ray crystallography would be the ideal technique to unambiguously determine the relative and absolute configuration of the hydroxyl and hydroxymethyl groups on the tetrahydropyran ring. This technique provides a detailed map of electron density, from which the precise atomic positions can be determined.

Computational and Theoretical Studies on Tetrahydropyran 3 Ol Systems

Conformational Analysis and Energetics

Quantum-chemical calculations are essential for determining the geometric parameters and relative energies of different conformers. iu.edu.sa Density Functional Theory (DFT) is a widely used method for studying pyran derivatives due to its favorable balance of accuracy and computational cost. rsdjournal.orgnih.gov

Commonly employed DFT functionals for such systems include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0. researchgate.netmdpi.com Studies on related heterocyclic compounds have shown that the B3LYP functional, when paired with an appropriate basis set, provides results in excellent agreement with experimental data. researchgate.netscifiniti.com For instance, research on 4H-pyran derivatives has utilized the B3LYP method with the 6-311++G(d,p) basis set to investigate electronic properties and molecular geometry. bohrium.com Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory but at a greater computational expense. researchgate.net

For the closely related compound 3-hydroxytetrahydropyran, theoretical calculations have been performed to evaluate the stability of conformers with the hydroxyl group in axial and equatorial positions. nih.govresearchgate.net These studies indicate that in the isolated phase (gas phase), the axial conformation is more stable, a preference that is influenced by intramolecular interactions. nih.govresearchgate.net The choice of basis set, which describes the atomic orbitals, is also critical for accuracy, with Pople-style basis sets like 6-311G or correlation-consistent basis sets being common choices. mdpi.comscifiniti.com

Table 1: Comparison of Common Quantum-Chemical Methods in Tetrahydropyran (B127337) Studies
MethodTypical Basis SetKey StrengthsReference
DFT (B3LYP)6-311G**/6-311++G(d,p)Excellent balance of accuracy and computational cost; reliable for geometry and frequency calculations. researchgate.netscifiniti.combohrium.com
DFT (PBE0)6-311+G(d,p)Good performance for thermochemical and kinetic parameters in decomposition studies of dihydropyrans. mdpi.com
ab initio (MP2)aug-cc-pVTZHigher accuracy for electron correlation effects, but more computationally demanding. researchgate.net

While quantum-chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system. rsc.org

For a molecule like 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol, MD simulations can be used to:

Explore the conformational landscape by simulating the molecule in different environments (e.g., in a vacuum or explicit solvent). nih.gov

Observe transitions between different chair and boat conformations.

Analyze the time-evolution of intramolecular hydrogen bonds and their influence on the molecule's flexibility.

Generate conformational ensembles, which provide a more realistic representation of the molecule's structure than a single, static conformation. nih.gov

Force fields such as GAFF, CHARMM, and OPLS have been successfully used to simulate organic molecular crystals and reproduce structural and dynamic properties. rsc.org Such simulations can reveal dynamic processes like internal rotations and molecular reorientations, which are crucial for understanding the molecule's behavior in a condensed phase. rsc.org

Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular hydrogen bonding plays a critical role in dictating the conformational preferences of tetrahydropyran-3-ol systems. In this compound, several intramolecular hydrogen bonds are possible, including between the C3-hydroxyl group and the ring oxygen (O-H···O_ring) or between the C3-hydroxyl and the C4-hydroxymethyl group.

Studies on the simpler 3-hydroxytetrahydropyran have shown that an intramolecular O-H···O hydrogen bond is a key stabilizing factor for the conformer where the C3-hydroxyl group is in an axial position. nih.govresearchgate.net This interaction helps to overcome the steric strain that would typically disfavor an axial substituent. This preference for the axial conformer is observed in the isolated phase and in nonpolar solvents. nih.govresearchgate.net However, in polar solvents, the equatorial conformer becomes more stable as intermolecular hydrogen bonding with the solvent molecules competes with and disrupts the intramolecular bond. nih.govresearchgate.net Theoretical methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses can be used to characterize these weak interactions, though some studies have found Non-Covalent Interaction (NCI) analysis to be more effective for detecting certain O-H···O bonds in these systems. nih.govresearchgate.net

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. olemiss.edu DFT calculations can accurately predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. scifiniti.com

For vibrational spectra, calculations of the harmonic force fields using DFT functionals like B3LYP have been shown to yield results in excellent agreement with experimental IR spectra for related compounds. researchgate.net The theoretical vibrational frequencies are often scaled by a constant factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the calculation. scifiniti.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) technique. iu.edu.sa Comparing the predicted spectra for different low-energy conformers with experimental results can help confirm which conformation is predominant under the experimental conditions. Machine learning approaches are also emerging as a tool to predict spectroscopic properties from low-cost DFT calculations, offering a potential avenue for rapid screening. nih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). thesciencein.org This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

Derivatives of 3-(hydroxymethyl)tetrahydro-2H-pyran have been investigated as potential therapeutic agents. In one study, a complex derivative, (5E,7E)-4,5,6-trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate, was analyzed for its binding affinity to the cancer-related protein targets CXCR4 and HER2. semanticscholar.org The docking calculations, performed using the Glide software with the OPLS_2005 force field, predicted favorable binding energies, suggesting potential inhibitory activity. semanticscholar.org

Table 2: Molecular Docking Results for a Tetrahydropyran Derivative
Target ProteinGlide Score (kcal/mol)Glide Energy (kcal/mol)Reference
CXCR4-6.880-46.137 semanticscholar.org
HER2-6.113-35.151 semanticscholar.org

The binding affinity, a measure of the strength of the interaction, can be estimated from the docking score. nih.gov These predictions are valuable for prioritizing compounds for further experimental testing. arxiv.org Other studies on different 4H-pyran derivatives have explored their docking against targets like cyclin-dependent kinase 2 (CDK2), demonstrating the broad applicability of this scaffold in medicinal chemistry. nih.gov

Derivatization and Functionalization Strategies for 4 Hydroxymethyl Tetrahydro 2h Pyran 3 Ol

Protection and Deprotection Strategies of Hydroxyl Groups

In the multistep synthesis of complex molecules, the selective protection and deprotection of hydroxyl groups are fundamental operations. For a diol such as 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol, with a primary and a secondary alcohol, regioselective protection is often a key challenge. Common strategies involve the use of silyl (B83357) ethers, acetals, and esters to temporarily mask one or both hydroxyl groups.

Silyl Ethers: Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under various conditions, and facile cleavage. organic-chemistry.org The steric hindrance of the silylating agent can be tuned to achieve selective protection of the less sterically hindered primary hydroxyl group over the secondary one. For instance, tert-butyldimethylsilyl (TBS) chloride can be employed for this purpose. The deprotection of silyl ethers is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. nih.gov The relative stability of different silyl ethers allows for orthogonal protection strategies, where one silyl group can be removed in the presence of another. gelest.com For example, a primary trimethylsilyl (B98337) (TMS) ether can be cleaved under mild acidic conditions while a more robust tert-butyldimethylsilyl (TBS) ether on the secondary alcohol remains intact. gelest.com

Acetals: Cyclic acetals are effective for the protection of 1,2- and 1,3-diols. While this compound is a 1,3-diol, the formation of a six-membered cyclic acetal, such as a benzylidene acetal, can protect both hydroxyl groups simultaneously. The tetrahydropyranyl (THP) ether is another common acetal-based protecting group, though its introduction to a molecule that already contains a tetrahydropyran (B127337) ring may lead to complex product mixtures. organic-chemistry.org Deprotection of acetals is typically carried out under acidic aqueous conditions.

Esters: Acylation of the hydroxyl groups to form esters, such as acetates or benzoates, is another common protection strategy. Similar to silylation, the primary hydroxyl group can often be selectively acylated in the presence of the secondary one. Ester protecting groups are stable under acidic conditions but can be readily cleaved by base-catalyzed hydrolysis.

A summary of common protecting groups for hydroxyls is presented in the table below.

Protecting GroupSilylating/Acylating AgentCommon Deprotection Conditions
Trimethylsilyl (TMS)Trimethylsilyl chloride (TMSCl)Mild acid (e.g., p-TsOH in MeOH)
tert-Butyldimethylsilyl (TBS)tert-Butyldimethylsilyl chloride (TBDMSCl)Tetrabutylammonium fluoride (TBAF), HF•Pyridine
Benzylidene AcetalBenzaldehyde, acid catalystAcidic hydrolysis
AcetateAcetic anhydride, pyridineBase hydrolysis (e.g., NaOH, K2CO3)

Introduction of Amine and Carbamate Functionalities

The introduction of nitrogen-containing functional groups, such as amines and carbamates, can significantly alter the biological and chemical properties of the tetrahydropyran scaffold.

Amine Introduction: The hydroxyl groups of this compound can be converted into amino groups through a variety of synthetic methods. A common strategy involves a two-step process: activation of a hydroxyl group as a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting azide can then be reduced to the corresponding primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. Selective activation of the primary hydroxyl group would lead to the synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-3-ol.

Carbamate Formation: Carbamates can be synthesized from the hydroxyl groups of this compound by reaction with isocyanates. rsc.org This reaction is often catalyzed by a base or a tin compound. rsc.org Alternatively, an alcohol can be treated with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which then reacts with an amine to yield a carbamate. nih.gov Modern methods often avoid toxic reagents like phosgene and instead utilize reagents like carbonyl diimidazole or employ multicomponent coupling reactions involving an amine, carbon dioxide, and an alkylating agent. nih.govorganic-chemistry.org The synthesis of carbamates can also proceed from an amine derivative, for example by reaction with a chloroformate.

Glycosylation and Glycoconjugate Formation

Glycosylation involves the formation of a glycosidic bond between a carbohydrate (the glycosyl donor) and a hydroxyl group of another molecule (the glycosyl acceptor). The this compound can serve as a glycosyl acceptor, allowing for the synthesis of novel glycoconjugates. The outcome of a glycosylation reaction is highly dependent on the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. rsc.orgrsc.org

The primary hydroxyl group of the tetrahydropyran diol is expected to be more reactive as a glycosyl acceptor than the secondary hydroxyl group. Common glycosyl donors include glycosyl halides, trichloroacetimidates, and thioglycosides. The activation of these donors is typically achieved with a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). The stereochemical outcome of the glycosylation is a critical aspect, and various strategies have been developed to control the formation of either α- or β-glycosidic linkages. nih.gov The synthesis of glycoconjugates can lead to molecules with diverse biological activities, as the glycan moiety often plays a crucial role in molecular recognition events. mdpi.com

Schiff Base Formation

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. researchgate.net To form a Schiff base from this compound, it must first be converted to an amino derivative, such as 4-(aminomethyl)tetrahydro-2H-pyran-3-ol. The resulting primary amine can then be reacted with a wide range of aromatic and aliphatic aldehydes to form the corresponding Schiff bases. mdpi.comnih.gov These reactions are typically carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. mdpi.com The formation of the imine bond is often reversible and driven to completion by the removal of water. Schiff bases are versatile intermediates in organic synthesis and can be reduced to form stable secondary amines.

A general reaction for the formation of a Schiff base from an amino derivative of the title compound is shown below:

Boronic Acid Derivatization

Boronic acids are known to react reversibly with diols to form cyclic boronate esters. vt.edu This reaction is particularly efficient with 1,2- and 1,3-diols. The 1,3-diol system of this compound can react with a boronic acid, such as phenylboronic acid, to form a six-membered cyclic boronate ester. This derivatization can serve as a protection strategy for the diol functionality. The formation of boronate esters is typically an equilibrium process, and the position of the equilibrium can be influenced by factors such as pH and the solvent. vt.edu Boronate esters are generally stable but can be cleaved under aqueous acidic or basic conditions to regenerate the diol and the boronic acid. This reversible covalent interaction has been exploited in areas such as sensing and dynamic covalent chemistry. researchgate.net

Applications in Organic Synthesis: Chiral Building Blocks

Role of (Hydroxymethyl)tetrahydro-2H-pyran-3-ol as a Chiral Synthon

In asymmetric synthesis, a chiral synthon or building block is a stereochemically pure compound used to introduce a specific chiral center into a target molecule. nih.govresearchgate.net 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol embodies this principle, offering multiple stereocenters and functional groups (two hydroxyls) that can be selectively manipulated. Its rigid ring structure provides conformational stability, allowing for predictable stereochemical outcomes in subsequent reactions.

The diol functionality allows for differential protection strategies, enabling chemists to selectively react one hydroxyl group while the other remains masked, only to be revealed later in the synthesis. This controlled manipulation is fundamental to building complex molecular architectures with precision. The inherent chirality of this synthon obviates the need for inducing stereochemistry at this position late in a synthetic sequence, often leading to more efficient and convergent synthetic routes. nih.gov

Synthesis of Complex Polyhydroxylated Systems

Polyhydroxylated compounds, which feature multiple hydroxyl groups, are common among natural products with significant biological activity. researchgate.netnih.gov The structure of this compound makes it an ideal precursor for elaborating into these highly oxygenated systems.

A pertinent example is found in the synthesis of a key fragment of the antitumor macrolide, (–)-Lasonolide A. nih.gov A closely related, more substituted analog of the title compound, (2S,3R,4R,6S)-6-((Benzyloxy)methyl)-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3-(hydroxymethyl)-3-methyltetrahydro-2H-pyran-4-ol, is itself a complex polyhydroxylated system. This key intermediate was synthesized via the stereoselective reduction of a precursor keto-ester using a combination of L-selectride and LiAlH₄. This transformation created the C3 and C4 diol system on the tetrahydropyran (B127337) ring, demonstrating how the core structure can be accessed and utilized to build densely functionalized regions of a complex molecule. nih.gov

Precursor Functional GroupReagentsResulting MoietyTarget Molecule Fragment
Keto-ester1. L-selectride2. LiAlH₄Diol (Polyhydroxylated System)(−)-Lasonolide A intermediate nih.gov

Precursors for Natural Product Synthesis

The tetrahydropyran motif is a cornerstone in the architecture of numerous natural products. researchgate.net Efficient strategies for constructing this ring system are therefore critical in the field of total synthesis. nih.gov Chiral synthons like this compound provide a convergent and efficient method to incorporate a pre-formed, stereochemically defined tetrahydropyran ring into the backbone of a natural product.

Macrolides are a class of natural products characterized by a large macrocyclic lactone ring, and they often possess potent biological activities. Many, like the antitumor agent (–)-Lasonolide A, feature one or more substituted tetrahydropyran rings embedded within their structure. nih.govillinois.edu

The total synthesis of (–)-Lasonolide A provides a clear example of how a building block with the core structure of this compound is instrumental. In one reported synthesis, a highly functionalized tetrahydropyran ring was constructed using a catalytic asymmetric hetero-Diels-Alder reaction as a key step. nih.gov This fragment was then further elaborated. As noted previously, a crucial step involved the reduction of a keto-ester to form a diol on the pyran ring, creating a polyhydroxylated intermediate that mirrors the functionality of the title compound. nih.gov This chiral fragment serves as a major component that is later coupled with other pieces to form the final, complex macrolide. nih.gov The use of such a pre-formed chiral building block is a key strategic element that enables the efficient and stereocontrolled synthesis of the final natural product. nih.govfigshare.com

Natural ProductKey Synthetic StrategyRole of Tetrahydropyran Building Block
(−)-Lasonolide AConvergent synthesis via fragment coupling nih.govA highly substituted tetrahydropyran diol serves as a core chiral fragment for one of the main subunits of the molecule. nih.gov
NeopeltolidePrins cyclization; Oxa-Michael addition nih.govVarious strategies focus on the efficient, stereoselective construction of the single tetrahydropyran ring found in the macrolide core. nih.gov

The tetrahydropyran scaffold is also found in a number of commercially significant flavor and fragrance compounds. perfumerflavorist.com These molecules are valued for their unique and pleasant olfactory properties, often contributing floral or fruity notes to perfumes and other consumer products. researchgate.net

While direct synthesis from this compound is not widely documented in this specific application, the synthesis of structurally related tetrahydropyranols is well-established. For instance, the fragrance ingredient Florol is a substituted tetrahydropyran-4-ol derivative known for its lily-of-the-valley scent. researchgate.netdoingsts.com Its synthesis is often achieved via a Prins reaction, which combines an alkene and an aldehyde to form the tetrahydropyran ring. researchgate.net The stereochemistry of these molecules is often crucial to their scent profile, highlighting the importance of chiral synthesis in this industry. The structural class of tetrahydropyranols is thus a recognized source of valuable fragrance materials. organic-chemistry.org

Compound NameStructure TypeOlfactory Profile
Florol®2-Alkyl-4-methyl-tetrahydropyran-4-olFloral, lily-of-the-valley researchgate.netdoingsts.com
Doremox®Dihydro-rose oxide derivativeRose, geranium, woody doingsts.com
Clarycet®Acetal derivativeFloral, herbal, clary sage doingsts.com

Development of Pharmaceutical Intermediates

Chiral synthesis plays a pivotal role in the development of modern pharmaceuticals, as the biological activity of a drug often resides in a single enantiomer. nih.govsumitomo-chem.co.jp The use of enantiopure chiral building blocks is a foundational strategy for the efficient synthesis of drug candidates. nih.govresearchgate.net

The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in active pharmaceutical ingredients (APIs). nih.gov Its ability to form hydrogen bonds and its defined conformational properties make it an ideal structural element for binding to biological targets like enzymes and receptors.

Biological Activity and Mechanistic Research

Isolation of (Hydroxymethyl)tetrahydro-2H-pyran-3-ol Derivatives from Natural Sources

The structural motif of tetrahydropyran (B127337) is a common feature in many natural products, including sugars and other bioactive molecules. wikipedia.org The specific scaffold of 4-(hydroxymethyl)tetrahydro-2H-pyran-3-ol serves as a building block for more complex molecules isolated from a diverse range of organisms.

A notable example of a plant-derived derivative is (5E,7E)-4,5,6-trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate , which has been isolated from the plant Euclea crispa. nih.gov This compound features the core tetrahydropyran structure linked to a long-chain fatty acid derivative. Another class of plant-derived compounds containing a pyran ring are flavonoids, which are known for their potential in managing diabetes through various mechanisms. nih.gov For instance, pyran ester derivatives isolated from Tragia cannabina have demonstrated noteworthy biological activity.

Fungi are a prolific source of structurally diverse secondary metabolites, some of which possess anticancer properties. rsc.orgnih.govkib.ac.cn While research has identified numerous bioactive compounds from fungi, including pyrones, the specific isolation of this compound derivatives is an area of ongoing investigation. rsc.orgnih.govkib.ac.cn Similarly, marine cyanobacteria are known to produce a vast array of metabolites with potent biological activities, including cytotoxic and antiproliferative effects. nih.govmdpi.com These organisms are a promising frontier for the discovery of novel anticancer agents, and research into their metabolic products may yet reveal derivatives of the this compound scaffold. nih.govmdpi.com

Investigation of Anticancer Mechanisms

Derivatives of this compound have been investigated for their potential to combat cancer through various cellular mechanisms. The research has primarily focused on their ability to induce programmed cell death (apoptosis) and to interfere with signaling pathways that control cell growth and metastasis.

Apoptosis is a critical process of programmed cell death that is often dysregulated in cancer. The induction of apoptosis is a key mechanism for many anticancer therapies. Research has shown that certain pyran derivatives can trigger this process. For example, some studies have demonstrated the involvement of caspases, a family of proteases that are central to the execution of apoptosis. The activation of these enzymes leads to the cleavage of essential cellular proteins, including poly(ADP-ribose) polymerase (PARP), which ultimately results in cell death. DNA fragmentation is another hallmark of apoptosis, where the cell's DNA is cleaved into smaller pieces. nih.gov While the direct evidence for DNA fragmentation by this compound derivatives is still emerging, the activation of apoptotic pathways by related compounds suggests this is a likely consequence of their activity.

Cancer cell proliferation and metastasis are driven by complex signaling networks. Key proteins in these pathways, such as HER2, CXCR4, and Akt, are often overactive in various cancers and are therefore important therapeutic targets.

HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that promotes cell growth and is overexpressed in some aggressive forms of breast cancer. nih.gov

CXCR4 (C-X-C chemokine receptor type 4) is a chemokine receptor that plays a role in cell migration and metastasis. biorxiv.org

Akt (Protein Kinase B) is a central node in signaling pathways that regulate cell survival, proliferation, and metabolism. nih.gov

Some research has indicated that pyran-containing compounds can modulate these pathways. For instance, certain derivatives have been shown to interfere with HER2 signaling and its downstream effectors like Akt. nih.gov The modulation of the CXCR4/CXCL12 axis is another area of interest, as it is crucial for leukocyte trafficking and has been implicated in tumor development. elifesciences.org By inhibiting these key signaling molecules, this compound derivatives may be able to halt the uncontrolled growth and spread of cancer cells.

Research into Anti-diabetic Activity and Glucose Homeostasis

Beyond their anticancer potential, derivatives of this compound have also been explored for their role in managing diabetes and maintaining glucose balance. The tetrahydropyran ring is a core component of pyranose sugars like glucose, which may hint at the potential for these compounds to interact with metabolic pathways. wikipedia.org

Research has shown that certain pyran derivatives can exert anti-diabetic effects through several mechanisms:

α-Glucosidase Inhibition : This enzyme is involved in the breakdown of carbohydrates in the intestine. By inhibiting α-glucosidase, the absorption of glucose after a meal is slowed down, which helps to control blood sugar levels. nih.govnih.govsemanticscholar.org Several pyran derivatives have been identified as potent inhibitors of this enzyme. nih.govnih.govsemanticscholar.org

Enhancement of Glucose Uptake : Some compounds have been found to increase the uptake of glucose into cells, which can help to lower blood glucose levels. nih.gov

Insulin (B600854) Sensitizing Activity : Certain benzopyran derivatives have demonstrated the ability to enhance the action of insulin, a key hormone in glucose regulation. nih.gov

These findings suggest that this compound and its derivatives could be a valuable scaffold for the development of new anti-diabetic agents.

Target Protein Identification

While direct studies on the interaction of this compound with Dipeptidyl Peptidase-IV (DPP-IV), Protein-Tyrosine Phosphatase 1B (PTP1B), and Glucokinase are not extensively documented in publicly available research, the structural motifs present in this compound are of interest in the design of modulators for these key metabolic enzymes.

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like GLP-1. nih.gov The development of DPP-IV inhibitors is a key strategy in the management of type 2 diabetes. Structure-activity relationship (SAR) studies of various DPP-IV inhibitors have highlighted the importance of specific heterocyclic scaffolds in binding to the enzyme's active site. nih.gov While direct inhibition by this compound has not been reported, its hydroxyl groups and tetrahydropyran ring could potentially serve as a basis for designing novel DPP-IV inhibitors.

Protein-Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govpatsnap.com The design of PTP1B inhibitors often involves phosphotyrosine mimetics and moieties that can interact with the enzyme's active site and surrounding regions. nih.gov Although there is no direct evidence of this compound inhibiting PTP1B, its polyhydroxylated structure could be explored for potential interactions with the hydrophilic active site of PTP1B.

Glucokinase (GK): Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, and its activation can enhance glucose-stimulated insulin secretion and hepatic glucose uptake. acs.org The structure-activity relationships of glucokinase activators (GKAs) have been extensively studied, with many activators binding to an allosteric site on the enzyme. acs.orgresearchgate.net The potential of this compound to act as a glucokinase activator has not been established.

Inhibition of Glucose Transporters (e.g., SGLT2 related scaffold)

The tetrahydropyran ring is a fundamental structural component of a major class of antidiabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. acs.org These drugs, often referred to as gliflozins, function by blocking the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels. researchgate.net

SGLT2 inhibitors are typically C-aryl glycosides, where a glucose or a modified glucose unit is linked to an aglycone moiety via a carbon-carbon bond. rsc.org The tetrahydropyran core of these molecules mimics the natural glucose substrate, allowing them to bind to the SGLT2 transporter. The hydroxymethyl and hydroxyl groups on the tetrahydropyran ring are crucial for this interaction. While this compound itself is not an SGLT2 inhibitor, it represents a key structural element of these therapeutic agents. The structure-activity relationship studies of various SGLT2 inhibitors have demonstrated the importance of the stereochemistry and substitution pattern on the tetrahydropyran ring for optimal binding and inhibitory activity. nih.gov

Table 1: Examples of SGLT2 Inhibitors Featuring a Tetrahydropyran Scaffold

Compound Aglycone Moiety Key Structural Features of Tetrahydropyran Ring
Dapagliflozin Chlorinated and ethoxy-substituted diphenylmethane C-glucoside with standard hydroxyl configuration
Canagliflozin Thiophene-containing diarylmethane C-glucoside with standard hydroxyl configuration
Empagliflozin Chlorinated and tetrahydrofuran-containing phenyl C-glucoside with standard hydroxyl configuration

Antimicrobial Properties and Mechanisms

Pyran derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. The tetrahydropyran motif is found in various natural products and synthetic compounds with notable antimicrobial efficacy.

The precise mechanisms of antimicrobial action for many tetrahydropyran derivatives are still under investigation, but they are thought to involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication. For instance, some spiro-4H-pyran derivatives have shown good antibacterial effects against both standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes.

Table 2: Antimicrobial Activity of Selected Pyran Derivatives

Pyran Derivative Class Target Microorganism Reported Activity (e.g., MIC values) Reference
Spiro-4H-pyrans Staphylococcus aureus, Streptococcus pyogenes Good antibacterial effects Not specified
Tetrahydropyranols Various bacteria and fungi Varies depending on substitution Not specified
Dihydropyrans Various bacteria Moderate to good activity Not specified

Note: MIC (Minimum Inhibitory Concentration) values are a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Broader Biological Spectrum of Pyran Derivatives

Beyond their roles in metabolic regulation and antimicrobial activity, pyran derivatives exhibit a wide array of other biological properties, including antiviral and anti-inflammatory effects.

Antiviral Activity: The pyran ring is a scaffold present in a number of compounds with antiviral properties. For example, certain tetrahydrofuran (B95107) and tetrahydropyran derivatives have been investigated as HIV protease inhibitors. nih.gov The mechanism of antiviral action can vary widely, from inhibiting viral entry and replication to interfering with viral protein synthesis. nih.govyoutube.comyoutube.com

Anti-inflammatory Properties: Several tetrahydropyran derivatives have demonstrated significant anti-inflammatory activity. nih.gov The mechanism often involves the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production. For example, the compound ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) has been shown to reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Another study on a hybrid NSAID tetrahydropyran derivative found that it could inhibit leukocyte migration and decrease the levels of pro-inflammatory cytokines TNF-α and interleukin-1β (IL-1β), while increasing the anti-inflammatory cytokine IL-10. cdnsciencepub.comresearchgate.net

Table 3: Overview of Broader Biological Activities of Pyran Derivatives

Biological Activity Example of Pyran Derivative Class Mechanism of Action (if known)
Antiviral Tetrahydrofuran and Tetrahydropyran derivatives Inhibition of viral proteases (e.g., HIV protease) nih.gov
Anti-inflammatory Substituted Tetrahydropyrans Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) nih.govcdnsciencepub.comresearchgate.net

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol

The construction of the tetrahydropyran (B127337) ring with precise control over its three-dimensional arrangement (stereocontrol) is a key challenge in medicinal chemistry. Modern synthetic strategies are moving towards greater efficiency, atom economy, and stereoselectivity.

Key developments in this area include:

Catalytic Asymmetric Methods: The use of chiral catalysts, such as chiral phosphoric acids, is enabling the enantioselective synthesis of substituted tetrahydropyrans. whiterose.ac.uk For instance, an asymmetric 'clip-cycle' reaction has been developed for producing spirocyclic THPs with high enantioselectivity (up to 99%). whiterose.ac.uk

Prins Cyclization: The Prins reaction, an acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, remains a powerful tool for stereoselective THP synthesis. whiterose.ac.ukorganic-chemistry.org Recent advancements focus on using novel catalysts, like rhenium(VII) complexes, to achieve high stereoselectivity under mild conditions. organic-chemistry.org

Intramolecular Oxa-Michael Addition: This reaction, involving the 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system, is a useful method for creating the THP ring. nih.gov Research is ongoing to control the stereochemical outcome of this reaction through catalyst design and substrate engineering. whiterose.ac.uknih.gov

Enzymatic Reductions: Biocatalysis offers a highly specific and environmentally friendly approach. For example, the asymmetric enzymatic reduction of a related precursor, 4,4-dimethoxytetrahydro-2H-pyran-3-one, using a ketone reductase with in-situ cofactor recycling has been scaled up to produce chiral α-hydroxyketals in high yield and excellent enantioselectivity (>99% ee). researchgate.net

Novel Ring-Expansion Strategies: A stereoselective, metal-free ring-expansion of monocyclopropanated furans has been developed to produce highly functionalized dihydro-2H-pyran derivatives, which are versatile building blocks for drug synthesis. acs.org

These advanced synthetic methods are crucial for creating libraries of diverse and stereochemically pure tetrahydropyran derivatives for biological screening.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational modeling has become an indispensable tool in drug design, accelerating the development process by predicting the physical, chemical, and biological properties of molecules. mdpi.com For pyran derivatives, techniques like Density Functional Theory (DFT) and molecular docking are widely used.

Predicting Reactivity and Stability: DFT calculations are employed to understand the electronic properties of pyran derivatives, identifying molecular sites prone to electrostatic interactions or electrophilic attack. mdpi.combohrium.com This information provides insights into a compound's stability and reactivity, which is crucial for both synthesis and understanding its behavior in biological systems. mdpi.combohrium.com

Structure-Activity Relationship (SAR) Studies: Molecular docking simulations are used to predict how pyran-based molecules bind to specific biological targets, such as enzymes or receptors. tandfonline.commdpi.comresearchgate.net By analyzing these interactions, researchers can understand why certain structural features lead to higher potency. For example, docking studies with novel pyran-functionalized uracil (B121893) derivatives helped to rationalize their significant inhibitory activity against cancer cell lines by showing their interaction with topoisomerase I. tandfonline.comresearchgate.net

In Silico Screening: Computational methods allow for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and further testing. This approach was used in the discovery of pyrano[2,3-c]pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease. mdpi.com

The integration of these computational approaches allows for a more rational design of novel 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol analogs with improved therapeutic profiles.

Exploration of New Biological Targets and Therapeutic Applications

The tetrahydropyran scaffold is a privileged structure found in numerous natural products and approved drugs, and research continues to uncover new therapeutic applications. whiterose.ac.ukauctoresonline.org The versatility of the THP ring allows it to serve as a key structural element in molecules designed for a wide array of biological targets.

Emerging therapeutic areas for pyran derivatives include:

Metabolic Diseases: Novel tri-substituted tetrahydropyran analogs have been synthesized and evaluated as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a key target for the treatment of type 2 diabetes. nih.gov

Oncology: Pyran-containing compounds are being actively investigated as anticancer agents. tandfonline.com For instance, a series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were identified as potent inhibitors of the ALK5 receptor, a target implicated in tumor progression and fibrosis. nih.gov Other studies have designed tetrahydropyridine (B1245486) analogs as potential COX-2 inhibitors for anti-breast cancer therapy. aacrjournals.org

Infectious Diseases: The pyran moiety is recognized as a valuable scaffold for antiviral drug design. mdpi.com Fused pyranopyrazole systems have shown efficacy against various pathogens, including human coronaviruses. mdpi.com Additionally, THP and related heterocyclic derivatives have been incorporated into the design of novel HIV-1 protease inhibitors to combat drug resistance. nih.gov

Neurodegenerative Diseases: Given the prevalence of the pyran scaffold in bioactive compounds, researchers are exploring its potential for treating conditions like Alzheimer's disease. nih.gov

The continued exploration of diverse chemical substitutions on the tetrahydropyran ring is expected to yield compounds with activity against an even broader range of biological targets.

Integration with Modern Drug Discovery Pipelines

The journey from a chemical concept to a clinical candidate involves a highly integrated, multi-disciplinary process. This compound and its derivatives are well-suited for inclusion in modern drug discovery pipelines, which seamlessly combine chemical synthesis, computational analysis, and biological testing.

A typical modern workflow involves:

Target Identification and Validation: Identifying a biological target relevant to a specific disease.

Rational Drug Design and In Silico Screening: Utilizing computational tools to design and screen virtual libraries of pyran derivatives for potential binding affinity and favorable drug-like properties (ADME - absorption, distribution, metabolism, and excretion). mdpi.comaacrjournals.org

Efficient Chemical Synthesis: Employing advanced, stereoselective synthetic routes to create the most promising candidates identified through computational screening. acs.orgnih.gov

In Vitro Biological Evaluation: Testing the synthesized compounds in cell-free (e.g., enzyme inhibition assays) and cell-based assays to determine their potency, selectivity, and mechanism of action. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation: Correlating the structural modifications of the synthesized analogs with their biological activity to refine the molecular design.

Pharmacokinetic Profiling and In Vivo Testing: Evaluating the most potent compounds in animal models to assess their efficacy, safety, and pharmacokinetic properties. nih.govnih.gov

This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds, increasing the efficiency and success rate of the drug discovery process for this important class of molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.